Core Chemical Identity and Physicochemical Properties
Core Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to 3-(4-Fluorobenzoyl)propionic Acid
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 3-(4-Fluorobenzoyl)propionic acid. It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, characterization, and critical applications, with a focus on the causality behind experimental choices.
3-(4-Fluorobenzoyl)propionic acid, with the CAS Number 366-77-8 , is a versatile keto-acid that serves as a pivotal building block in organic synthesis and holds significant relevance in pharmaceutical research.[1][2] Its structure, featuring a fluorinated aromatic ring linked to a butyric acid chain via a ketone, imparts unique chemical properties that are leveraged in various applications.[1]
The fluorine atom on the benzoyl group enhances the molecule's reactivity and modulates its electronic properties, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of anti-inflammatory and analgesic medications.[1] It is also recognized as a primary metabolite of the well-known antipsychotic drug, Haloperidol.[2][3][4]
Table 1: Physicochemical Properties of 3-(4-Fluorobenzoyl)propionic Acid
| Property | Value | Source(s) |
| CAS Number | 366-77-8 | [1][2][3][5][6] |
| Molecular Formula | C₁₀H₉FO₃ | [1][2][6] |
| Molecular Weight | 196.18 g/mol | [1][2][3] |
| IUPAC Name | 4-(4-fluorophenyl)-4-oxobutanoic acid | [5][6] |
| Synonyms | Haloperidol metabolite III, 4-(4-Fluorophenyl)-4-oxo-butyric acid | [1][3] |
| Appearance | White powder / solid | [1][3] |
| Melting Point | 98-104 °C | [1] |
| Purity | ≥ 97-99% (by HPLC) | [1][3] |
| InChI Key | WUYWHIAAQYQKPP-UHFFFAOYSA-N | [5][6] |
| SMILES | C1=CC(=CC=C1C(=O)CCC(=O)O)F | [5][6] |
Synthesis Pathway: Friedel-Crafts Acylation
The most common and industrially scalable method for synthesizing 3-(4-Fluorobenzoyl)propionic acid is the Friedel-Crafts acylation of fluorobenzene with succinic anhydride.[7] This reaction is a cornerstone of electrophilic aromatic substitution.
Mechanistic Rationale
The reaction proceeds through the generation of a highly electrophilic acylium ion. The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is crucial as it complexes with the succinic anhydride, facilitating the cleavage of a C-O bond to form the acylium ion intermediate.[8][9][10] This potent electrophile is then attacked by the electron-rich π-system of the fluorobenzene ring.[11] Because the product ketone is a moderate Lewis base, it forms a stable complex with the AlCl₃, necessitating the use of stoichiometric amounts of the catalyst.[12] The final product is liberated during an aqueous workup.
Caption: Key stages of the Friedel-Crafts acylation synthesis.
Step-by-Step Synthesis Protocol
This protocol is based on established laboratory procedures for the Friedel-Crafts acylation.[7]
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water. Fluorobenzene is flammable. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (170 g) in fluorobenzene (266 g).
-
Cooling: Cool the stirred suspension to approximately 10°C using an ice bath. The reaction is exothermic, and maintaining a low temperature during the initial addition is critical to prevent side reactions.
-
Reagent Addition: Add succinic anhydride (54.4 g) in small portions through the dropping funnel over a period of time, ensuring the temperature of the reaction mixture does not exceed 20°C.
-
Reaction Progression: After the addition is complete, continue stirring the mixture at 10-20°C for 1.5 hours.
-
Heating: Remove the ice bath and heat the mixture on a steam bath for 45 minutes to drive the reaction to completion.
-
Quenching (Workup): Carefully and slowly pour the warm reaction mixture onto a large beaker containing crushed ice (1.2 kg) and 6N hydrochloric acid (280 ml). This step hydrolyzes the aluminum complexes and separates the organic product.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with methylene chloride. Combine the organic layers and wash with water.
-
Back-Extraction: Extract the product from the methylene chloride solution into an aqueous solution of 2N sodium hydroxide. This step separates the acidic product from non-acidic impurities.
-
Purification & Isolation: Treat the basic aqueous extract with activated carbon to remove colored impurities, then filter. Acidify the filtrate with hydrochloric acid to precipitate the final product.
-
Drying: Collect the white precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-(4-Fluorobenzoyl)propionic acid. Purity can be further enhanced by recrystallization from a solvent system like methylene chloride/hexane.[7]
Analytical Characterization: A Validated Approach
Accurate quantification and qualification are essential for any chemical used in research and development. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for this purpose.
HPLC Method Protocol (Adapted)
While specific, published validation data for 3-(4-Fluorobenzoyl)propionic acid is limited, a validated HPLC method for the structurally analogous compound Ketoprofen provides a reliable template.[13] The principles of separation based on polarity and detection via UV absorbance are directly applicable.
Table 2: Recommended HPLC Method Parameters
| Parameter | Specification | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention for aromatic compounds. |
| Mobile Phase | Phosphate Buffer (pH 3.5) : Acetonitrile : Water (2:43:55 v/v/v) | The acidic pH ensures the carboxylic acid is protonated for better retention and peak shape. Acetonitrile provides the necessary elution strength. |
| Flow Rate | 1.2 mL/min | A standard flow rate for good separation efficiency and reasonable run times. |
| Detection | UV at 233 nm | This wavelength is suitable for detecting the benzoyl chromophore.[13] |
| Injection Vol. | 20 µL | A typical volume for analytical HPLC. |
| Temperature | Ambient | Sufficient for robust separation without requiring column heating. |
Protocol for Sample Analysis
-
Standard Preparation: Accurately weigh a reference standard of 3-(4-Fluorobenzoyl)propionic acid and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Dissolve the synthesized or unknown sample in the mobile phase to a concentration within the linear range of the calibration curve. Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve generated from the reference standards.
Method Validation (ICH Guidelines)
For use in a regulated environment, this method must be validated according to International Council for Harmonisation (ICH) guidelines. Key parameters to assess include:[13]
-
Specificity: Ensure the analyte peak is well-resolved from any impurities or degradation products.
-
Linearity: Demonstrate a linear relationship between detector response and concentration over a defined range.
-
Accuracy & Precision: Confirm the closeness of the measured value to the true value and the repeatability of the measurement.
-
Robustness: Assess the method's reliability when small, deliberate variations in parameters (e.g., pH, mobile phase composition) are introduced.
Other valuable characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and Mass Spectrometry (MS) to verify the molecular weight.[14]
Applications and Biological Significance
The utility of 3-(4-Fluorobenzoyl)propionic acid extends across multiple scientific domains, from materials science to medicinal chemistry.[1][5]
Pharmaceutical Intermediate
It serves as a key intermediate in the synthesis of various pharmaceuticals.[1][5] For example, it can be used to prepare 7-Fluoro-1-tetralone through a Wolff-Kishner reduction followed by ring closure, a core structure in many biologically active compounds.[6]
Metabolite of Haloperidol
In drug development and clinical toxicology, it is primarily known as a major metabolite of Haloperidol, a widely used antipsychotic dopamine D2 receptor blocker.[3][4] The N-dealkylation of Haloperidol by cytochrome P450 enzymes (specifically CYP3A) in the liver produces 3-(4-Fluorobenzoyl)propionic acid.[4]
Intrinsic Biological Activity
Crucially for drug development professionals, research has revealed that 3-(4-Fluorobenzoyl)propionic acid is not an inert metabolite. Studies have shown that it possesses biological activity independent of the dopamine D2 receptor.[15][16]
-
CNS Effects: When administered to mice, it was found to suppress locomotor activity and induce catalepsy, effects similar to the parent drug, Haloperidol.[16]
-
Mechanism of Action: This activity is attributed to its ability to directly interact with and inhibit the mitogen-activated protein kinase kinase (MEK) 1/2, thereby blocking the downstream phosphorylation of extracellular signal-regulated kinase (ERK) 1/2.[16]
This discovery has significant implications, suggesting that some of the therapeutic or side effects of Haloperidol may be mediated, in part, by this metabolite through a receptor-independent pathway.[15][16]
Caption: Biological role as a metabolite and its signaling impact.
Conclusion
3-(4-Fluorobenzoyl)propionic acid (CAS 366-77-8) is more than a simple chemical intermediate. Its straightforward synthesis via Friedel-Crafts acylation makes it readily accessible, while its role as a biologically active metabolite of Haloperidol presents complex and intriguing challenges and opportunities in pharmacology and drug development. A thorough understanding of its synthesis, analytical characterization, and biological activity is essential for any scientist working in these fields. This guide provides the foundational knowledge and practical protocols necessary to confidently utilize this compound in a research and development setting.
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3-(4-Fluorobenzoyl)propionic acid - Benzene Compounds - Crysdot LLC. Crysdot LLC. [Link]
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Mechanism of Friedel-Crafts acylation with succinic anhydride - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]
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Identification of a new functional target of haloperidol metabolite: Implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid - ResearchGate. ResearchGate. [Link]
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Identification of a new functional target of haloperidol metabolite: implications for a receptor-independent role of 3-(4-fluorobenzoyl) propionic acid - PubMed. PubMed. [Link]
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